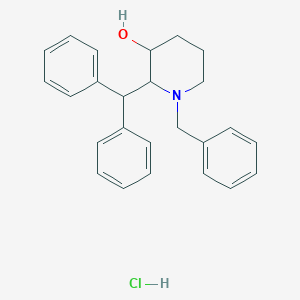
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Diphenylmethylpiperidinol hydrochloride or DPH hydrochloride. It is a white crystalline powder with a molecular weight of 433.0 g/mol.
Wirkmechanismus
The exact mechanism of action of DPH hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by acting as an antagonist at histamine H1 receptors, as well as at other receptors such as muscarinic acetylcholine receptors and serotonin receptors. It is also thought to inhibit the reuptake of norepinephrine and serotonin.
Biochemische Und Physiologische Effekte
DPH hydrochloride has been shown to produce a range of biochemical and physiological effects. It has been found to produce sedation, drowsiness, and reduced motor activity. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention. Additionally, it has been found to have analgesic effects, which may be mediated by its action at opioid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
DPH hydrochloride has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its pharmacological effects are well-documented. However, there are also some limitations to its use. One major limitation is its potential for producing unwanted side effects, such as sedation and anticholinergic effects. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DPH hydrochloride. One area of interest is its potential as a CNS depressant. Further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in treating conditions such as anxiety and insomnia. Additionally, its potential as an analgesic warrants further investigation, particularly in light of the ongoing opioid epidemic. Other potential areas of research include its effects on cognition and memory, as well as its potential for use in treating addiction to other substances.
Synthesemethoden
The synthesis of DPH hydrochloride involves the reaction of benzylmagnesium chloride with 3-piperidone, followed by reduction with sodium borohydride and subsequent reaction with benzhydryl chloride. The final product is obtained by crystallization of the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
DPH hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including analgesic, antitussive, and antihistaminic effects. Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential as a central nervous system (CNS) depressant.
Eigenschaften
CAS-Nummer |
19974-87-9 |
|---|---|
Produktname |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Molekularformel |
C25H28ClNO |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
2-benzhydryl-1-benzylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c27-23-17-10-18-26(19-20-11-4-1-5-12-20)25(23)24(21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,23-25,27H,10,17-19H2;1H |
InChI-Schlüssel |
ZBZQYPUHSMMZHO-UHFFFAOYSA-N |
SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Kanonische SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Synonyme |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
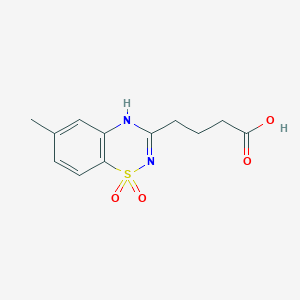
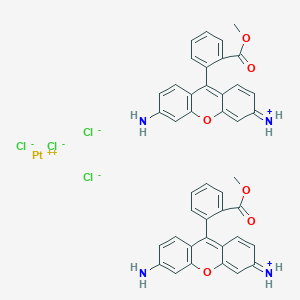
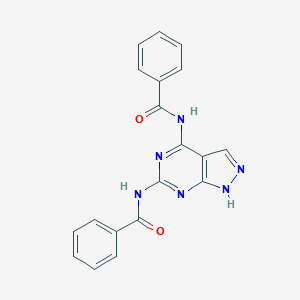

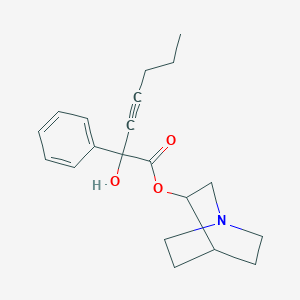

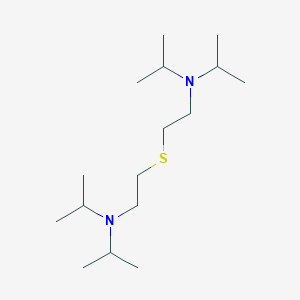
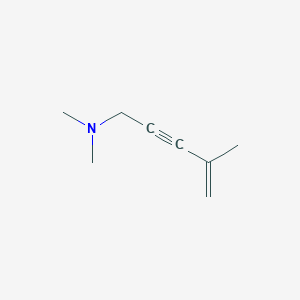
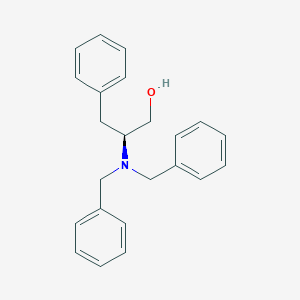
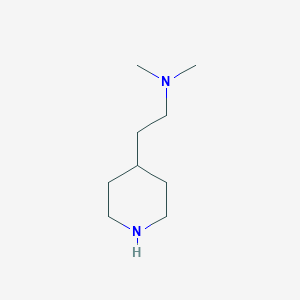
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)